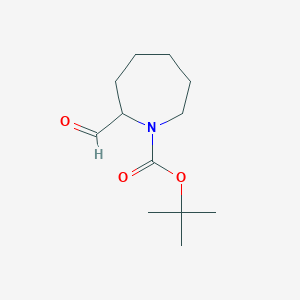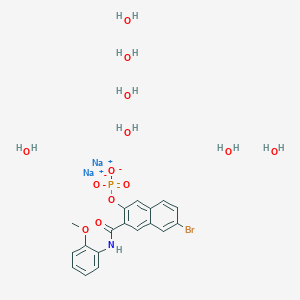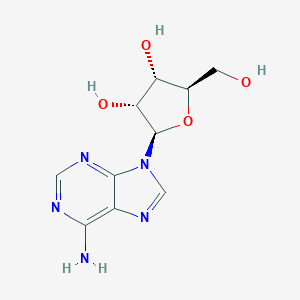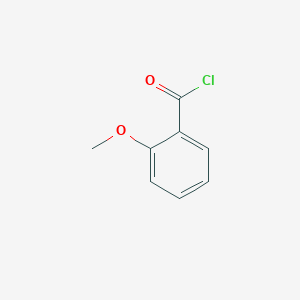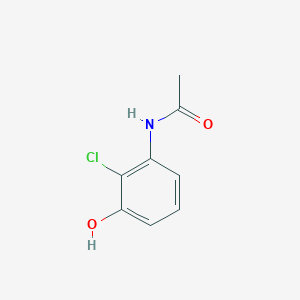
N-(2-chloro-3-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-hydroxyphenyl)acetamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that has been used in the treatment of various bacterial infections. It was first discovered in 1947 and has been a valuable tool in the fight against infectious diseases.
Applications De Recherche Scientifique
N-(2-chloro-3-hydroxyphenyl)acetamidecol has been extensively studied for its antibacterial properties and has been used to treat a wide range of bacterial infections. It has been shown to be effective against both gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been used in the treatment of typhoid fever, meningitis, and other serious infections.
Mécanisme D'action
N-(2-chloro-3-hydroxyphenyl)acetamidecol works by inhibiting the bacterial ribosome, which is responsible for protein synthesis. It binds to the 50S subunit of the ribosome and prevents the formation of peptide bonds between amino acids, thereby inhibiting the production of new proteins. This ultimately leads to bacterial cell death.
Effets Biochimiques Et Physiologiques
N-(2-chloro-3-hydroxyphenyl)acetamidecol has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the production of red blood cells, which can lead to anemia. It can also cause bone marrow suppression, which can result in a decrease in white blood cells and platelets. N-(2-chloro-3-hydroxyphenyl)acetamidecol has also been shown to have a negative effect on liver function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-3-hydroxyphenyl)acetamidecol has a number of advantages and limitations for use in lab experiments. One advantage is that it is effective against a wide range of bacterial strains, making it a useful tool for studying bacterial infections. However, its use is limited by its potential toxicity and the risk of developing resistance.
Orientations Futures
There are a number of future directions for research on N-(2-chloro-3-hydroxyphenyl)acetamidecol. One area of interest is the development of new antibiotics that are effective against resistant strains of bacteria. Another area of interest is the study of the long-term effects of N-(2-chloro-3-hydroxyphenyl)acetamidecol on the body, particularly with regard to its impact on liver function and bone marrow suppression. Finally, there is a need for more research on the mechanism of action of N-(2-chloro-3-hydroxyphenyl)acetamidecol, which could lead to the development of new drugs that target the bacterial ribosome.
Méthodes De Synthèse
The synthesis of N-(2-chloro-3-hydroxyphenyl)acetamidecol involves the reaction of p-nitrophenol with thionyl chloride to form p-nitrophenyl chloride. This compound is then reacted with dichloroacetic acid to form the intermediate, N-(2,4-dichloro-3-nitrophenyl)acetamide. The final step involves reducing the nitro group to an amino group using sodium borohydride to form N-(2-chloro-3-hydroxyphenyl)acetamidecol.
Propriétés
Numéro CAS |
130647-85-7 |
|---|---|
Nom du produit |
N-(2-chloro-3-hydroxyphenyl)acetamide |
Formule moléculaire |
C8H8ClNO2 |
Poids moléculaire |
185.61 g/mol |
Nom IUPAC |
N-(2-chloro-3-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)10-6-3-2-4-7(12)8(6)9/h2-4,12H,1H3,(H,10,11) |
Clé InChI |
KZKLPYFXZLECRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC=C1)O)Cl |
SMILES canonique |
CC(=O)NC1=C(C(=CC=C1)O)Cl |
Synonymes |
Acetamide, N-(2-chloro-3-hydroxyphenyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




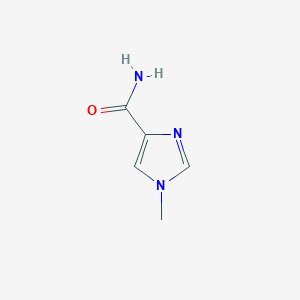

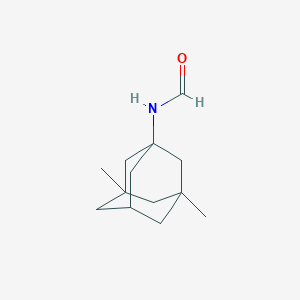
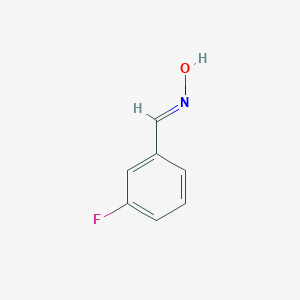
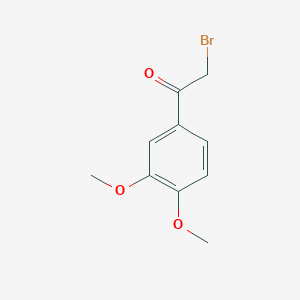
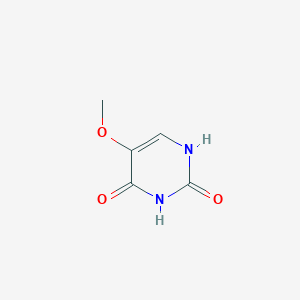

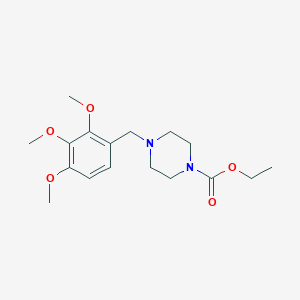
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
